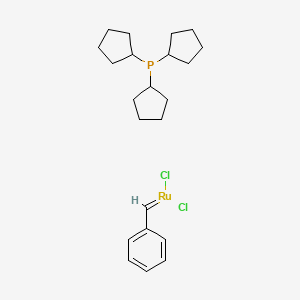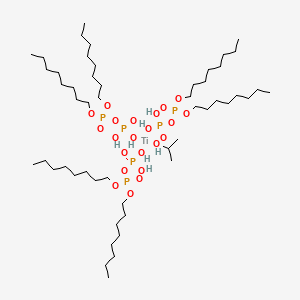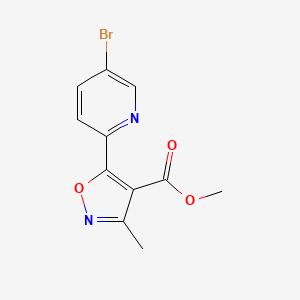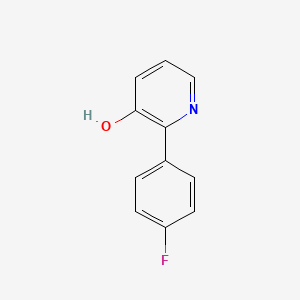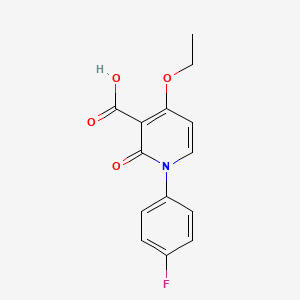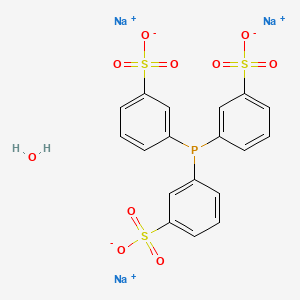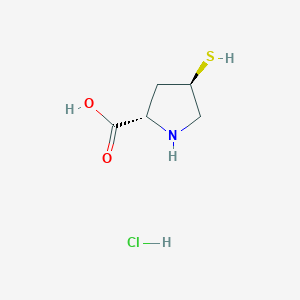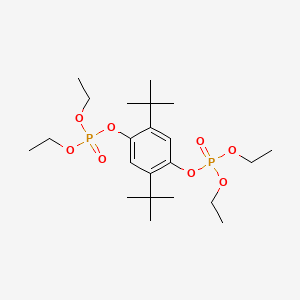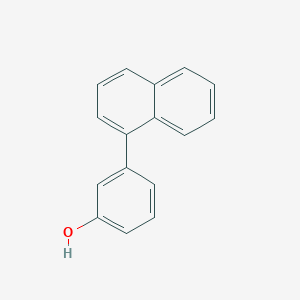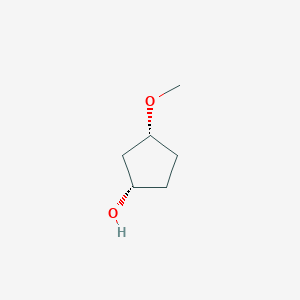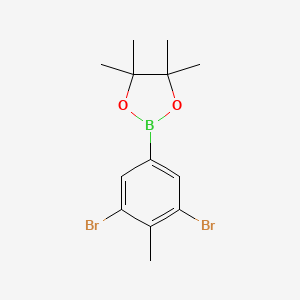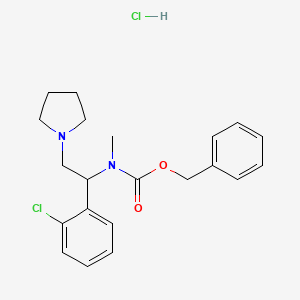
1-Pyrrolidin-2-(2'-chlorophenyl)-2-(n-cbz-N-methyl)amino-ethane HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pyrrolidin-2-(2'-chlorophenyl)-2-(n-cbz-N-methyl)amino-ethane HCl (hereafter referred to as 1-PCP-2-NMAE HCl) is a synthetic compound with a wide range of applications in scientific research. It is a member of the class of compounds known as pyrrolidine-2-amines, which are used in a variety of different research applications. 1-PCP-2-NMAE HCl has been found to have a number of unique biochemical and physiological effects, and it has been studied for its potential use in a variety of different laboratory experiments.
Applications De Recherche Scientifique
1-PCP-2-NMAE HCl has been studied for its potential applications in a variety of scientific research fields. It has been found to have a number of unique biochemical and physiological effects, and it has been studied for its potential use in a variety of different laboratory experiments. The compound has been used in the study of molecular biology, pharmacology, and biochemistry, as well as in the study of the effects of drugs on the human body. It has also been used in the study of the effects of environmental toxins on the human body. Additionally, 1-PCP-2-NMAE HCl has been used in the study of the effects of drugs on the nervous system, and it has been studied for its potential use in the treatment of neurological disorders.
Mécanisme D'action
1-PCP-2-NMAE HCl has been found to act as an agonist of the serotonin and norepinephrine reuptake transporters. This means that the compound binds to these transporters and increases the amount of serotonin and norepinephrine in the brain. This effect has been found to have a number of beneficial effects, such as reducing anxiety and improving mood. Additionally, 1-PCP-2-NMAE HCl has been found to act as an agonist of the dopamine and glutamate receptors, which are involved in the regulation of memory, learning, and reward processing.
Biochemical and Physiological Effects
1-PCP-2-NMAE HCl has been found to have a number of biochemical and physiological effects. It has been found to increase the levels of serotonin and norepinephrine in the brain, which can lead to improved mood and reduced anxiety. Additionally, the compound has been found to act as an agonist of the dopamine and glutamate receptors, which can lead to improved memory, learning, and reward processing. Furthermore, 1-PCP-2-NMAE HCl has been found to act as an inhibitor of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters. This can lead to increased levels of neurotransmitters in the brain, which can have a number of beneficial effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-PCP-2-NMAE HCl has a number of advantages and limitations for laboratory experiments. One of the main advantages of the compound is that it is relatively easy to synthesize and can be produced in large quantities. Additionally, the compound is relatively stable and can be stored for extended periods of time. However, 1-PCP-2-NMAE HCl also has a number of limitations. For example, the compound has a relatively short half-life and is rapidly metabolized in the body. Additionally, the compound has a low solubility in water, which can make it difficult to work with in laboratory experiments.
Orientations Futures
1-PCP-2-NMAE HCl has a number of potential future directions for research. One potential direction is to explore the compound’s potential for use in the treatment of neurological disorders. Additionally, further research could be conducted into the compound’s potential for use in the study of the effects of environmental toxins on the human body. Furthermore, research could also be conducted into the compound’s potential for use in the study of molecular biology, pharmacology, and biochemistry. Finally, further research could be conducted into the compound’s potential for use in the treatment of depression and other mental health disorders.
Méthodes De Synthèse
1-PCP-2-NMAE HCl is synthesized using a reaction between pyrrolidine and 2-chloro-N-methyl-N-benzyl-2-aminopropane (CBZ-NMAE). This reaction is catalyzed by anhydrous ammonia and is carried out at a temperature of -78 °C. The reaction is highly exothermic and produces a white solid product. The reaction is typically carried out in a two-step process, with the first step being the formation of an intermediate product (CBZ-NMAE HCl) and the second step being the formation of 1-PCP-2-NMAE HCl. The intermediate product is then purified and crystallized to yield the final product.
Propriétés
IUPAC Name |
benzyl N-[1-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]-N-methylcarbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O2.ClH/c1-23(21(25)26-16-17-9-3-2-4-10-17)20(15-24-13-7-8-14-24)18-11-5-6-12-19(18)22;/h2-6,9-12,20H,7-8,13-16H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGVJCWMTJJERN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CN1CCCC1)C2=CC=CC=C2Cl)C(=O)OCC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyrrolidin-2-(2'-chlorophenyl)-2-(N-Cbz-N-methyl)amino-ethane HCl | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-Difluoro-4-phenyl-[1,2,4]-triazole; 95%](/img/structure/B6324683.png)
